3,4,5,6-Tetrahydroxy-2-oxohexanal

Catalog No.
S576938
CAS No.
54142-77-7
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrahydroxy-2-oxohexanal

CAS Number

54142-77-7

Product Name

3,4,5,6-Tetrahydroxy-2-oxohexanal

IUPAC Name

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6+/m1/s1

InChI Key

DCNMIDLYWOTSGK-PBXRRBTRSA-N

SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Synonyms

2-ketoglactose, D-lyxo-2-hexosulose, galactosone

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)C=O)O)O)O)O

3,4,5,6-Tetrahydroxy-2-oxohexanal is a hexose derivative characterized by the presence of four hydroxyl groups and a ketone functional group. Its molecular formula is C6H10O6C_6H_{10}O_6, and it has a molar mass of approximately 178.14 g/mol. This compound is a sugar-like molecule that can be involved in various biochemical processes, particularly in carbohydrate metabolism. It is structurally related to other hexoses and sugar alcohols, making it significant in both synthetic and natural chemistry contexts.

Typical of carbohydrate derivatives:

  • Oxidation: It can be oxidized to form higher-order carbonyl compounds or acids. For instance, further oxidation can yield 2-keto-L-gulonic acid, which is important in vitamin C synthesis pathways .
  • Reduction: The compound can also undergo reduction to form sugar alcohols, which are important in various biological systems.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming glycosidic bonds that are crucial in polysaccharide synthesis.

3,4,5,6-Tetrahydroxy-2-oxohexanal exhibits biological activities that are relevant to metabolic pathways. As a reactive carbonyl compound, it can participate in the Maillard reaction, contributing to the formation of advanced glycation end products (AGEs). These products have implications in diabetes and aging-related diseases due to their potential to induce oxidative stress and inflammation . Additionally, its derivatives may exhibit antimicrobial properties or influence enzymatic activities within metabolic pathways.

The synthesis of 3,4,5,6-Tetrahydroxy-2-oxohexanal can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve the oxidation of sugar alcohols or the rearrangement of simpler carbohydrates.
  • Biochemical Pathways: In biological systems, this compound may arise from the enzymatic conversion of glucose derivatives through pathways such as the Amadori rearrangement .
  • Synthetic Routes Using Catalysts: Modern synthetic approaches may utilize specific catalysts to enhance yield and selectivity during the synthesis process.

3,4,5,6-Tetrahydroxy-2-oxohexanal has several applications:

  • Food Industry: It is relevant in food chemistry for its role in flavor development and color formation during cooking processes.
  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activity.
  • Biotechnology: It can be employed in metabolic engineering to produce desired compounds through fermentation processes.

Research into the interactions of 3,4,5,6-Tetrahydroxy-2-oxohexanal with proteins and enzymes is crucial for understanding its biological roles. Interaction studies have shown that it can modify proteins through glycation processes, potentially affecting protein function and stability. Moreover, studies on its reactivity with nucleophiles provide insights into its role as a substrate for various enzymatic reactions .

Several compounds share structural similarities with 3,4,5,6-Tetrahydroxy-2-oxohexanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3,4,6-Tetrahydroxy-5-oxohexanalC6H10O6C_6H_{10}O_6Similar structure but different hydroxyl positioning.
GlucosoneC6H10O6C_6H_{10}O_6A dicarbonyl intermediate with distinct reactivity patterns.
L-SorbosoneC6H10O6C_6H_{10}O_6Sugar alcohol derivative with notable biological activity.

Uniqueness: The unique arrangement of hydroxyl groups and the presence of a ketone distinguish 3,4,5,6-Tetrahydroxy-2-oxohexanal from its analogs. This specific configuration influences its reactivity and biological properties significantly compared to similar compounds.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-07-20

Explore Compound Types